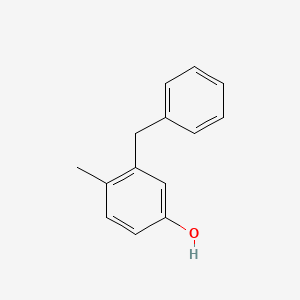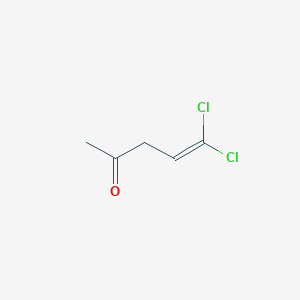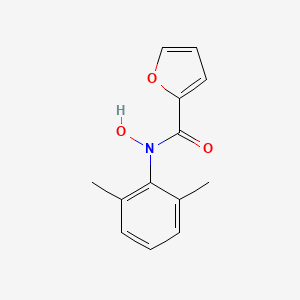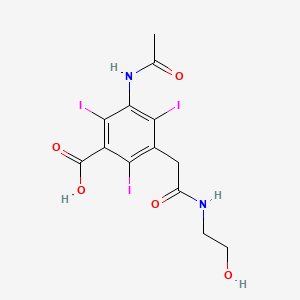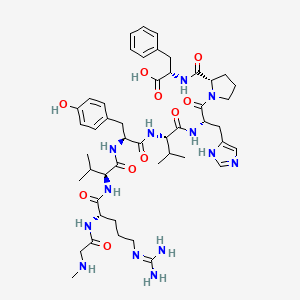
1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, anticonvulsant, and sedative properties . This specific compound is characterized by its unique structure, which includes a benzodiazepine core with various functional groups that contribute to its chemical reactivity and biological activity.
Méthodes De Préparation
The synthesis of 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of an aromatic o-diamine with a carbonyl compound, followed by cyclization and functional group modifications . Industrial production methods often employ catalytic systems to enhance reaction efficiency and yield. Catalysts such as BiCl3 and molecular iodine have been used to facilitate the condensation-cyclization process under mild conditions .
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro or phenyl groups, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include modified benzodiazepine derivatives with altered pharmacological properties .
Applications De Recherche Scientifique
1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of neurotransmitter release and alteration of neuronal excitability .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzodiazepine derivatives such as diazepam, lorazepam, and clonazepam. Compared to these compounds, 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl- exhibits unique structural features that may contribute to its distinct pharmacological profile. For instance, the presence of the carboxaldehyde group and the specific substitution pattern on the benzodiazepine core can influence its binding affinity and selectivity for different receptors .
Similar compounds include:
- Diazepam
- Lorazepam
- Clonazepam
- Alprazolam
This detailed overview provides a comprehensive understanding of 1H-1,5-Benzodiazepine-1-carboxaldehyde, 2,3,4,5-tetrahydro-7-chloro-2,4-dioxo-5-phenyl-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
40406-62-0 |
|---|---|
Formule moléculaire |
C16H11ClN2O3 |
Poids moléculaire |
314.72 g/mol |
Nom IUPAC |
7-chloro-2,4-dioxo-5-phenyl-1,5-benzodiazepine-1-carbaldehyde |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-6-7-13-14(8-11)19(12-4-2-1-3-5-12)16(22)9-15(21)18(13)10-20/h1-8,10H,9H2 |
Clé InChI |
XGTITDAWBWGDIQ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


-lambda~5~-phosphane](/img/structure/B14659595.png)

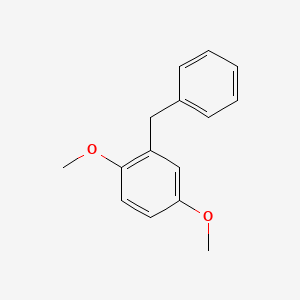
![3,5a,9-Trimethyl-3a,5,5a,9,9a,9b-hexahydronaphtho[1,2-b]furan-2,8(3h,4h)-dione](/img/structure/B14659612.png)
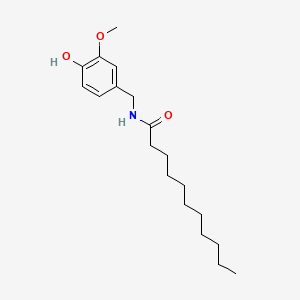
![2-[5-[(Z)-octadec-9-enyl]-4,5-dihydro-1H-imidazol-2-yl]ethanol](/img/structure/B14659618.png)

